molecular formula C23H28N2O5 B2665416 N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2034449-64-2

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2665416
CAS No.: 2034449-64-2
M. Wt: 412.486
InChI Key: RIARAJGQINVUPC-UHFFFAOYSA-N
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Description

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is a high-purity chemical intermediate offered for research and development purposes. This compound features a complex molecular architecture that combines an ethanediamide (oxalamide) backbone with substituted phenyl and oxan (tetrahydropyran) rings. This structure suggests potential as a key building block in medicinal chemistry, particularly for constructing more complex molecules with potential biological activity. The presence of multiple hydrogen bond donors and acceptors, afforded by the amide, hydroxy, and methoxy functional groups, may facilitate specific interactions with biological targets. Researchers can leverage this compound in the synthesis of novel chemical libraries for high-throughput screening, or as a precursor in developing potential pharmacologically active agents. Its structural complexity offers a versatile scaffold for exploring structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for any specific application and to handle it in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-29-20-10-6-5-7-17(20)15-24-21(26)22(27)25-16-23(28,18-8-3-2-4-9-18)19-11-13-30-14-12-19/h2-10,19,28H,11-16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIARAJGQINVUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxan ring: This can be achieved through the cyclization of appropriate diols under acidic or basic conditions.

    Introduction of the hydroxy and phenyl groups: This step often involves the use of Grignard reagents or organolithium compounds to introduce the hydroxy and phenyl groups onto the oxan ring.

    Coupling with ethanediamide: The final step involves coupling the intermediate with ethanediamide using coupling agents like carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification processes: Including crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves:

    Molecular targets: Interacting with specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its hydroxy and phenyl groups.

Comparison with Similar Compounds

Structural Analogues in the Ethanediamide Class

(a) N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide
  • Substituents : Pyridinyl group instead of phenyl; additional methyl group on the methoxyphenyl ring.
  • The methyl group may increase steric hindrance .
(b) N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (Tinuvin 312)
  • Substituents : Ethoxy and ethyl groups replace hydroxy and oxan-4-yl.
  • Implications : Ethyl/ethoxy groups increase lipophilicity (logP), making this compound more suitable for industrial applications (e.g., UV stabilizers) than pharmaceutical use. The absence of a hydroxy group reduces hydrogen-bonding capacity .
(c) N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
  • Substituents : Combines pyridinyl and methoxybenzyl groups.
  • Implications : Hybrid structure balances polarity and lipophilicity, suggesting versatility in drug design .

Functional Group Analysis

Compound Key Substituents Hypothesized logP Potential Applications
Target compound Hydroxy, oxan-4-yl, 2-methoxyphenyl Moderate (~2.5) Pharmaceuticals, enzyme inhibitors
N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide Ethoxy, ethyl High (~4.0) Industrial stabilizers
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(pyridinyl)ethyl]ethanediamide Pyridinyl, methoxy, methyl Moderate (~2.0) Drug delivery, receptor ligands

Notes:

  • Hydroxy group: The target compound’s hydroxy moiety distinguishes it from non-hydroxylated analogs, improving solubility but possibly reducing membrane permeability.
  • Oxan-4-yl vs. Pyridinyl : The oxan-4-yl ring provides conformational rigidity, whereas pyridinyl groups enable π-π stacking in receptor binding .

Pharmacological Context: Comparison with Fentanyl Analogs

Key differences include:

  • Backbone : Fentanyl analogs use piperidine cores, whereas the target compound employs an ethanediamide scaffold.
  • Bioactivity : Fentanyl derivatives target opioid receptors, while ethanediamides are unexplored in this context but may interact with enzymes or transporters .

Biological Activity

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C23H28N2O4
  • IUPAC Name: this compound

The structure features a hydroxyl group, an oxan ring, and phenyl groups, which contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Interaction with Receptors: Its structural components may allow it to bind to various receptors, modulating their activity and influencing physiological responses.
  • Antioxidant Properties: The presence of hydroxyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.

Research Findings

Recent studies have demonstrated the following biological activities:

  • Anticancer Activity: Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis
HeLa10Cell Cycle Arrest

These findings suggest that further exploration into its anticancer properties is warranted.

Case Studies

  • Study on Antitumor Effects:
    A study conducted on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
  • Neuroprotective Effects:
    Preliminary research has suggested that the compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. In vitro studies showed that it could reduce neuroinflammation and promote neuronal survival under stress conditions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound Activity IC50 (µM)
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]amineModerate Anticancer20
N-(4-methoxyphenyl)-N'-[2-hydroxy...Antioxidant25

This comparison indicates that while structurally similar compounds exhibit some biological activity, this compound shows enhanced potency in specific assays.

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